molecular formula C18H15F3N4O2 B2900768 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034461-96-4

2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2900768
CAS RN: 2034461-96-4
M. Wt: 376.339
InChI Key: ORNAZDDKNSLGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. Unfortunately, specific physical and chemical properties for this compound are not available in the searched resources .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which are structurally similar to the compound , have shown significant potential in antiviral activity. These compounds have been synthesized and tested against a variety of RNA and DNA viruses, with some showing inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the trifluoromethyl group in these compounds is believed to enhance their pharmacological properties.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. The structural features of the compound, such as the trifluoromethyl group, contribute to its potential effectiveness in reducing inflammation. This could be particularly useful in the development of new anti-inflammatory drugs .

Anticancer Potential

Compounds with the indole nucleus have been found to possess anticancer activities. The trifluoromethyl group, present in the compound, is a common feature in many synthetic drug molecules and could play a crucial role in binding with high affinity to multiple receptors, which is essential in cancer treatment .

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives is another area of interest. The compound’s structural similarity to known antimicrobial indole derivatives suggests that it could be effective against a range of bacterial and fungal pathogens .

Antidiabetic Applications

Indole derivatives have also been explored for their antidiabetic effects. The compound , with its trifluoromethyl group, may influence the development of new antidiabetic medications by interacting with biological targets relevant to diabetes management .

Antimalarial Activity

The biological activity of indole derivatives extends to antimalarial applications. The compound’s structural components, including the trifluoromethyl group, could contribute to its potential use in creating new antimalarial drugs .

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activity, which is important in the treatment of diseases like Alzheimer’s. The compound’s specific structure could be beneficial in synthesizing new drugs that target cholinesterase enzymes .

Antioxidant Properties

The antioxidant properties of indole derivatives are well-documented. The compound’s molecular structure, particularly the trifluoromethyl group, may enhance its ability to act as an antioxidant, which is valuable in preventing oxidative stress-related diseases .

Each of these applications demonstrates the versatility of the compound and its potential as a pharmacophore in various therapeutic areas. The trifluoromethyl group, in particular, is a significant contributor to the compound’s biological activity and is a feature of interest in the ongoing development of new drug molecules .

properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25-9-12(8-24-25)11-3-10(5-22-7-11)6-23-18(26)13-4-14(19)16(21)17(27-2)15(13)20/h3-5,7-9H,6H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNAZDDKNSLGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.